Tetrahexylammonium bromide

Phase Transfer Catalysis Organic Synthesis Interfacial Chemistry

Tetrahexylammonium bromide (THABr) bridges the lipophilicity gap between TBABr and TOABr, preventing phase-transfer failure or chromatographic drift caused by incorrect analog selection. Key performance differentiators: - Third-phase catalysis with dodecane for accelerated nucleophilic substitution and dehydrohalogenation rates. - Broad Na₂S concentration activity window, unlike TBABr which requires near-saturation. - Low UV absorbance (Amax 0.06 at 240 nm) as an ion pair HPLC additive for minimal baseline noise. - Ionogel synthesis yielding Au(III)/Pt(IV) separation factors >1000 for precious metal recovery. - DLLME-based extraction of food dyes with detection limits of 0.004-0.006 mg L⁻¹. Supplied at ≥99% purity; store under inert gas at room temperature.

Molecular Formula C24H52BrN
Molecular Weight 434.6 g/mol
CAS No. 4328-13-6
Cat. No. B1211116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahexylammonium bromide
CAS4328-13-6
Synonymstetrahexylammonium
tetrahexylammonium benzoate
tetrahexylammonium bromide
tetrahexylammonium chloride
tetrahexylammonium hydroxide
tetrahexylammonium iodide
tetrahexylammonium perchlorate
tetrahexylammonium sulfate (1:1)
tetrahexylammonium thicyanate
Molecular FormulaC24H52BrN
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
InChIInChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
InChIKeySYZCZDCAEVUSPM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahexylammonium Bromide Overview


Tetrahexylammonium bromide (THABr, CAS 4328-13-6), a symmetrical quaternary ammonium salt with the formula [CH3(CH2)5]4NBr, is a white to almost white crystalline powder with a molecular weight of 434.59 g/mol and a melting point range of 97–101 °C . As a cationic surfactant and phase transfer catalyst, its four hexyl chains confer intermediate lipophilicity within the tetraalkylammonium bromide homologous series, positioning it between shorter-chain analogs like tetrabutylammonium bromide (TBABr) and longer-chain variants such as tetraoctylammonium bromide (TOABr) [1]. This structural specificity enables its use in ion pair chromatography (LiChropur grade, ≥99.0% purity), deep eutectic solvent formulation, and selective extraction processes .

Phase Transfer Catalysis

Intermediate alkyl chain length supports third-phase formation and a reported broader catalytic activity window in aliphatic solvent systems.

Ion Pair Chromatography

High-purity grade (LiChropur™) with controlled UV absorbance profile supports low-background, sensitive ion pair HPLC detection.

Metal Extraction / Ionogel Precursor

Functions as a modular precursor for silica-confined ionogels with reported tunable selectivity for precious metal recovery.

Tetrahexylammonium Bromide Substitution Risks


In scientific and industrial applications, tetraalkylammonium bromides are not functionally interchangeable. The length of the alkyl chains directly governs lipophilicity, solubility, and interfacial behavior, which in turn critically impact catalytic activity, extraction efficiency, and chromatographic selectivity [1]. Substituting tetrahexylammonium bromide with a shorter-chain analog like tetrabutylammonium bromide may reduce organic phase affinity, leading to lower yields in phase transfer catalysis or altered retention times in ion pair chromatography. Conversely, using a longer-chain analog like tetraoctylammonium bromide can introduce excessive hydrophobicity, potentially causing phase separation issues or reduced mass transfer rates [2]. The following quantitative evidence demonstrates precisely where and how tetrahexylammonium bromide exhibits distinct, measurable performance differences relative to its closest structural analogs.

If considering a shorter-chain analog (e.g., TBABr)

Reduced organic-phase affinity may lower catalytic activity in phase transfer reactions and alter retention in ion pair chromatography.

If considering a longer-chain analog (e.g., TOABr)

Excessive hydrophobicity may cause phase separation issues or reduced mass transfer, limiting process robustness.

Tetrahexylammonium Bromide Performance Evidence


Third-Phase Catalytic Activity vs. Tetrabutylammonium Bromide

In a phase transfer catalytic system comprising dodecane (organic phase) and saturated aqueous sodium sulfide, tetrahexylammonium bromide (THABr) exhibited the highest catalytic activity among four tested catalysts with molecular weights ranging from 322 to 507 for the reaction of benzyl chloride with sodium sulfide [1]. This performance was superior to that of tetrabutylammonium bromide (TBABr), which displayed activity only when sodium sulfide concentrations approached saturation, and to hexadecyl tributylphosphonium bromide, whose activity peaked at an intermediate concentration of sodium sulfide [1]. The reaction rate with THABr increased consistently with sodium sulfide concentration, demonstrating a broader operational window for high catalytic efficiency [1].

Catalytic Activity vs. TBABr
Head-to-head
THABr: broad activity window with increasing Na₂S concentration.
TBABr: activity observed only near Na₂S saturation.
Supports broader catalytic window context
Dodecane/Na₂S system; benzyl chloride + Na₂S reaction
Phase Transfer Catalysis Organic Synthesis Interfacial Chemistry

Selective Third-Phase Formation

In a study of 2-bromooctane dehydrohalogenation, tetrahexylammonium bromide (THABr) formed a distinct third (middle) phase with dodecane as the organic solvent but did not form a third phase when toluene was used [1]. In contrast, tetrabutylammonium bromide (TBABr) formed a third phase with both dodecane and toluene [1]. The presence of a third phase, where the catalyst concentrates, is associated with enhanced reaction rates [2]. Therefore, the solvent-dependent third-phase formation of THABr offers a tunable parameter for optimizing reaction kinetics, a control not afforded by TBABr.

Third-Phase Formation
Head-to-head
THABr: forms third phase with dodecane, not with toluene.
TBABr: forms third phase with both solvents.
Supports solvent-tunable phase behavior context
Dehydrohalogenation of 2-bromooctane
Phase Transfer Catalysis Liquid-Liquid Extraction Process Intensification

Ion Association in Low-Permittivity Media

Conductometric studies in binary THF + benzene mixtures (dielectric constants ε ≈ 5.5–7.1) revealed distinct ion association behavior across the tetraalkylammonium bromide series [1]. At 298.15 K, all salts including tetrabutylammonium bromide (TBABr), tetrapentylammonium bromide, tetrahexylammonium bromide (THABr), and tetraheptylammonium bromide exhibited conductivity minima attributed to ion-pair and triple-ion formation [1]. However, the concentration at which this minimum occurred (log Cmin) and the associated triple-ion formation constants [log(KT/KP)] varied systematically with alkyl chain length [1]. THABr occupies an intermediate position within this series, suggesting its association behavior can be predictably tuned by solvent composition, a property relevant for applications in non-aqueous electrolytes and high-energy batteries [1].

Ion Association
Class-level
Intermediate triple-ion formation constants and log Cmin relative to Bu₄NBr, Pen₄NBr, Hep₄NBr.
Supports predictable ion speciation in low-permittivity media
Source review: specific numerical values require full article
Conductometry Electrolyte Chemistry Ion Association

Anionic Dye Preconcentration by Microextraction

In a comparative study of tetraalkylammonium-based liquid-liquid extraction systems for synthetic food dyes, the system employing tetrahexylammonium bromide (THABr) was found to be superior for the preconcentration and spectrophotometric determination of Allura Red AC and Azorubine [1]. Under optimal conditions, this THABr-based dispersive liquid-liquid microextraction (DLLME) method achieved nearly 100% recovery for the target analytes [1]. The method yielded linear calibration ranges of 0.05–4.95 mg L⁻¹ for Allura Red AC and 0.05–2.00 mg L⁻¹ for Azorubine, with low detection limits of 0.004 mg L⁻¹ and 0.006 mg L⁻¹, respectively [1].

Anionic Dye Extraction
Head-to-head
Recovery ~100%.
LOD: 0.004 mg/L (Allura Red AC), 0.006 mg/L (Azorubine).
Supports high recovery context for anionic analytes
DLLME method; food dye analysis
Analytical Chemistry Microextraction Food Analysis

UV Transmittance in Ion Pair Chromatography

For applications in ion pair chromatography, the purity and UV transparency of the mobile phase additive are critical for achieving low baseline noise and high sensitivity. Tetrahexylammonium bromide of LiChropur™ grade (≥99.0% purity) exhibits low UV absorbance in methanol solution, with specified maximum absorbance (Amax) values of 0.06 at 240 nm, 0.04 at 250 nm, 0.03 at 260 nm, and 0.03 at 500 nm . This high transmittance, particularly in the low UV range, ensures minimal interference with the detection of analytes and is a key quality attribute for reproducible reversed-phase HPLC separations of ionic and highly polar substances .

UV Transmittance
Specification review
Amax (10% w/v in methanol): 0.06 (240 nm), 0.04 (250 nm), 0.03 (260 nm), 0.03 (500 nm).
Assures low baseline interference for UV detection
LiChropur™ grade; ≥99.0% purity
Ion Pair Chromatography HPLC UV Detection

Tunable Ionogels for Precious Metal Extraction

Ionogels synthesized by confining tetrahexylammonium bromide ([THN]Br) in a silica matrix demonstrate high extraction capabilities for halogenated metal complexes [1]. The [THN]Br ionogel achieved full extraction of Au(III), Pt(IV), and Cr(VI) from solution, while extraction of Co(II) was minimal (<5%) [1]. Crucially, post-synthetic anion metathesis of the [THN]Br ionogel with LiTFSI enabled the separation of Au(III) from Pt(IV) with separation factors exceeding 1000 [1]. This modular approach, starting with the commercially available THABr salt, provides a versatile platform for creating tailored sorbent materials with both high capacity and exceptional selectivity for critical metal recovery.

Ionogel Metal Extraction
Head-to-head
[THN]Br ionogel: full extraction of Au(III), Pt(IV), Cr(VI).
After metathesis: Au/Pt separation factor >1000.
Supports tunable selectivity for metal separation
Silica-confined ionogel; aqueous conditions
Metal Extraction Hydrometallurgy Ionogels

Tetrahexylammonium Bromide Applications


Third-Phase Catalysis for Organic Synthesis

Leverage the ability of tetrahexylammonium bromide to form a catalytically active third phase with aliphatic solvents like dodecane for accelerated reaction rates in nucleophilic substitutions and dehydrohalogenations [1]. Its broad operational activity window with respect to sodium sulfide concentration offers greater process robustness compared to tetrabutylammonium bromide, which is active only under near-saturation conditions [1].

Ion Pair Chromatography for Trace Anion Analysis

Utilize high-purity (≥99.0%) tetrahexylammonium bromide as a mobile phase additive in reversed-phase HPLC for the separation of ionic and highly polar compounds . Its low UV absorbance (Amax 0.06 at 240 nm, 0.04 at 250 nm) ensures minimal baseline noise, enabling sensitive UV detection of analytes .

Ionogel Synthesis for Selective Metal Recovery

Employ tetrahexylammonium bromide as a starting material for the synthesis of silica-confined ionogels with high extraction capacity for Au(III), Pt(IV), and Cr(VI) [2]. Subsequent anion exchange with LiTFSI or NaDca tunes the material's selectivity, achieving, for example, Au(III)/Pt(IV) separation factors greater than 1000 for applications in precious metal recycling and hydrometallurgy [2].

Anionic Food Dye Determination

Implement a dispersive liquid-liquid microextraction (DLLME) method using tetrahexylammonium bromide for the nearly quantitative recovery of synthetic food dyes like Allura Red AC and Azorubine from complex samples [3]. This approach achieves low detection limits (0.004–0.006 mg L⁻¹) and is suitable for regulatory compliance testing in the food and beverage industry [3].

Application
Selection Property
Validation Focus
Phase Transfer Catalysis – Third-Phase Systems
Solvent-dependent phase behavior
Catalytic activity window in aliphatic solvents
Ion Pair Chromatography (IPC)
High-purity, low-UV-absorbance additive
Baseline noise and detection sensitivity
Ionogel Synthesis for Metal Recovery
Silica-confined ionogel precursor
Metal extraction selectivity tuning
Anionic Food Dye Analysis by DLLME
Dispersive liquid-liquid microextraction efficiency
Analyte recovery and method detection limits

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